17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
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Overview
Description
17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the side chains: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Hydrogenation: The final step involves the hydrogenation of the compound to obtain the dihydro form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxy derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene involves its interaction with molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with DNA, leading to changes in gene expression and cellular function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
17-(5-Ethyl-6-methylheptan-2-yl)-17-methylcyclopenta[a]phenanthrene: Lacks the dihydro form.
17-(5-Ethyl-6-methylheptan-2-yl)-17-methylphenanthrene: Lacks the cyclopenta ring.
17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydroanthracene: Different core structure.
Uniqueness
17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene is unique due to its specific combination of side chains and the cyclopenta[a]phenanthrene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOKGIUHXBYNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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